

Physical and chemical properties of (-)-Argemonine

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Compound of Interest

Compound Name: (-)-Argemonine

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An In-depth Technical Guide to the Physical and Chemical Properties of **(-)-Argemonine**

Introduction

(-)-Argemonine is a naturally occurring pavine alkaloid found in various plant species, particularly within the *Argemone* genus, such as *Argemone gracilenta*, *A. platyceras*, and *A. sanguinea*.^[1] It has also been identified in species like *Buxifolia berberis*, *Thalictrum revolutum*, and *T. strictum*.^[1] Structurally, it is classified as a tertiary pavinane alkaloid.^[2] This compound has garnered interest in the scientific community due to its potential biological activities, including cytotoxic and anti-HIV properties.^[3] Recent studies have further highlighted its anti-proliferative effects on various cancer cell lines, suggesting its potential as a lead compound in drug discovery.^[1] This guide provides a comprehensive overview of the physical and chemical properties of **(-)-Argemonine**, detailed experimental protocols for its synthesis and isolation, and insights into its biological activities.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(-)-Argemonine** are summarized in the table below. This data is crucial for its handling, characterization, and application in research settings.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₅ NO ₄	[4]
Molecular Weight	355.4275 g/mol	
CAS Number	5531-95-3	
Melting Point	132 °C	
Boiling Point	446°C at 760 mmHg	
Density	1.156 g/cm ³	
Flash Point	125.2°C	
Refractive Index	1.568	
pKa	6.55 ± 0.20 (Predicted)	
Appearance	Data not available	
Solubility	Data not available	
Vapor Pressure	3.76E-08 mmHg at 25°C	

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **(-)-Argemonine**. While a comprehensive public database of its spectra is not readily available, typical spectral characteristics for alkaloids of this class are well-established.

- **¹H NMR and ¹³C NMR:** The proton and carbon nuclear magnetic resonance spectra would be expected to show signals corresponding to the four methoxy groups, the N-methyl group, the aromatic protons, and the protons of the bicyclic core. The specific chemical shifts and coupling constants would be critical for confirming the stereochemistry of the molecule.
- **Infrared (IR) Spectroscopy:** The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy groups, and C-N stretching of the tertiary amine.

- Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of **(-)-Argemonine**, along with fragmentation patterns characteristic of the pavine alkaloid skeleton.

Experimental Protocols

Enantioselective Synthesis of **(-)-Argemonine**

An efficient and practical enantioselective synthesis of **(-)-Argemonine** has been reported.[5]

The key steps involve the stereoselective reduction of an isoquinolinium salt.

Methodology:

- Oxidation: An isoquinolinium salt is oxidized using potassium ferricyanide ($K_3Fe(CN)_6$) in the presence of potassium hydroxide (KOH) to yield an isoquinolinone derivative.[5]
- Grignard Reaction: The resulting isoquinolinone is treated with a suitable Grignard reagent to form a substituted isoquinolinium salt.[5]
- Stereoselective Reduction: The isoquinolinium salt undergoes a stereoselective reduction to produce the tetrahydroisoquinoline core of **(-)-Argemonine** with high diastereoisomeric excess.[5]



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Caption: Enantioselective synthesis workflow for **(-)-Argemonine**.

Isolation from *Argemone gracilenta*

(-)-Argemonine can be isolated from plant sources, such as *Argemone gracilenta*, through standard phytochemical extraction and purification techniques.

Methodology:

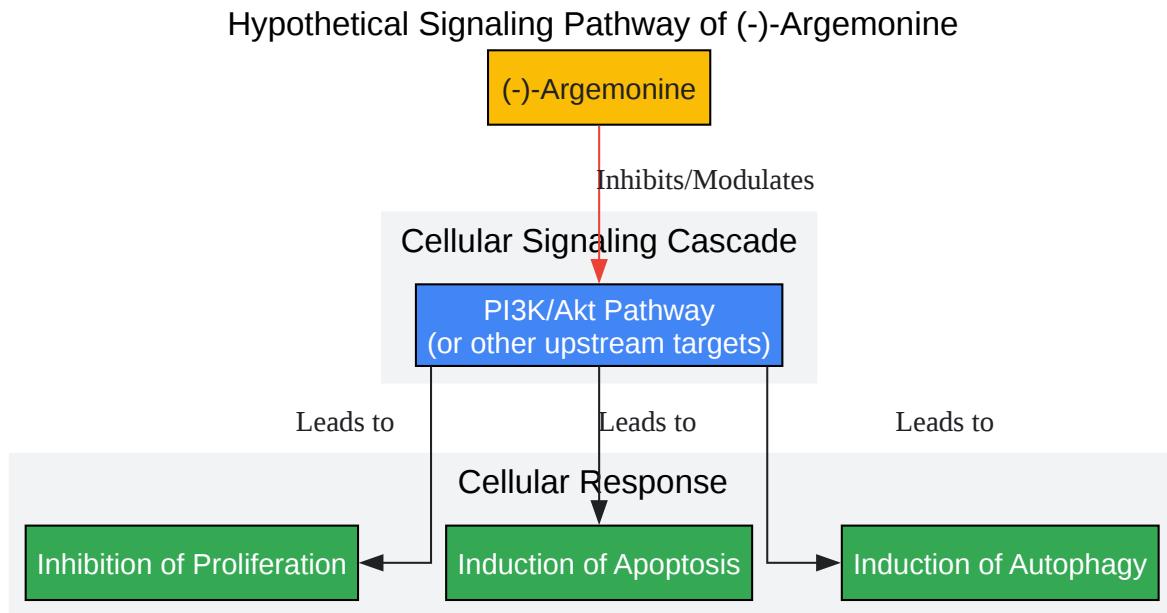
- Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol, to obtain a crude extract.
- Fractionation: The crude methanol extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity, such as hexane and ethyl acetate.
- Chromatographic Purification: The fraction containing the alkaloids of interest (typically the ethyl acetate fraction) is further purified using chromatographic methods. This may involve column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure **(-)-Argemonine**.
- Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR, IR, and MS, and by comparison with literature data.

Biological Activity and Signaling Pathways

(-)-Argemonine has demonstrated significant anti-proliferative activity against several cancer cell lines.^[1] Studies have shown that it can induce cell death through different mechanisms, including autophagy and apoptosis, depending on the cell line.^[1]

For instance, in the M12.C3F6 cell line, **(-)-Argemonine** was observed to induce morphological changes characteristic of autophagy, such as the formation of autophagic vacuoles and degradation of cytoplasmic contents.^[1] In contrast, in HeLa cells, it induced apoptosis, as evidenced by nuclear and cytoplasmic condensation and the formation of apoptotic bodies.^[1]

While the precise molecular targets of **(-)-Argemonine** are still under investigation, the PI3K-Akt signaling pathway is a known regulator of both cell survival and proliferation and is often dysregulated in cancer.^[6] Phytochemicals from Argemone mexicana have been shown to affect this pathway.^[6] It is plausible that **(-)-Argemonine** may exert its anti-cancer effects by modulating key components of this or related pathways, leading to the inhibition of cell proliferation and the induction of cell death.



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Caption: Potential mechanism of **(-)-Argemonine**'s anti-cancer activity.

Conclusion

(-)-Argemonine is a pavine alkaloid with well-defined physical and chemical properties and significant potential for further investigation in the field of drug development. Its demonstrated anti-proliferative activities, coupled with established methods for its synthesis and isolation, make it an attractive candidate for preclinical studies. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and evaluating its therapeutic potential in various disease models.

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